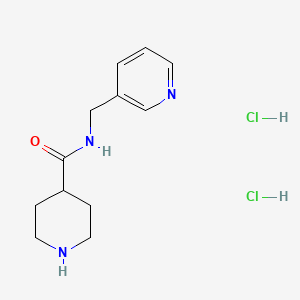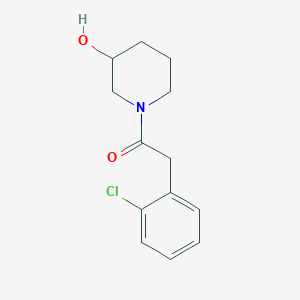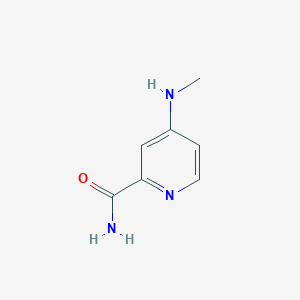
4-(甲基氨基)吡啶-2-甲酰胺
描述
4-(Methylamino)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾剂
4-(甲基氨基)吡啶-2-甲酰胺衍生物已被研究用于其作为抗疟疾剂的潜力。这尤其重要,因为疟疾是由疟原虫寄生虫引起的,是世界上最危险的传染病之一。 对大多数已建立的抗疟疾药物的耐药性发展使得必须寻找新的抗疟疾剂 .
脲酶抑制剂
研究还探讨了使用吡啶甲酰胺衍生物作为脲酶抑制剂。 尿素分解细菌参与各种危及生命的疾病,如胃癌和十二指肠癌,已经对现有治疗产生了耐药性,促使人们需要开发具有抗脲酶活性的新疗法 .
非均相亲核催化剂
4-(甲基氨基)吡啶-2-甲酰胺可用于功能化超交联乳液模板多孔聚合物 (polyHIPE),形成一种高效的非均相亲核催化剂,用于叔醇的酰化反应 .
抗纤维化活性
4-(甲基氨基)吡啶-2-甲酰胺的衍生物已被合成并研究其抗纤维化活性。 这些化合物在肝纤维化模型中减少胶原蛋白沉积方面显示出潜力 .
作用机制
Target of Action
The primary target of 4-(Methylamino)pyridine-2-carboxamide is the bacterium Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium, showing specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin .
Mode of Action
4-(Methylamino)pyridine-2-carboxamide inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .
Biochemical Pathways
It has been demonstrated that this compound inhibits the growth of mycobacterium tuberculosis in macrophages by inducing autophagy .
Pharmacokinetics
It is known that the compound is a prodrug, meaning it is metabolized in the body to produce its active form .
Result of Action
The result of the action of 4-(Methylamino)pyridine-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria .
Action Environment
It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that factors affecting this process could influence the compound’s action.
生化分析
Biochemical Properties
4-(Methylamino)pyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as a nucleophilic catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers, forming a highly efficient heterogeneous nucleophilic catalyst for the acylation of tertiary alcohols . Additionally, it can act as a reactant to synthesize other compounds, such as 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalysts .
Cellular Effects
The effects of 4-(Methylamino)pyridine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of inducible nitric oxide synthase isolated from mouse RAW 264.7 cells in vitro . This inhibition can lead to changes in cellular signaling and metabolic pathways, affecting overall cell function.
Molecular Mechanism
At the molecular level, 4-(Methylamino)pyridine-2-carboxamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a nucleophilic catalyst, facilitating various chemical reactions by forming transient complexes with substrates. This interaction can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. For instance, its role in the preparation of ultra-high surface area emulsion-templated porous polymers highlights its ability to act as an efficient nucleophilic catalyst .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylamino)pyridine-2-carboxamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(Methylamino)pyridine-2-carboxamide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
4-(Methylamino)pyridine-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with inducible nitric oxide synthase can influence the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, its role as a nucleophilic catalyst can impact the synthesis and degradation of other metabolites .
Transport and Distribution
The transport and distribution of 4-(Methylamino)pyridine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to interact with transporters and binding proteins can influence its overall bioavailability and efficacy .
Subcellular Localization
4-(Methylamino)pyridine-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its role as a nucleophilic catalyst, as it needs to be in proximity to its substrates and enzymes to exert its effects .
属性
IUPAC Name |
4-(methylamino)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)
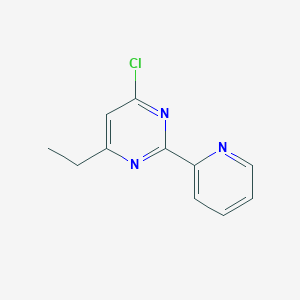
![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)
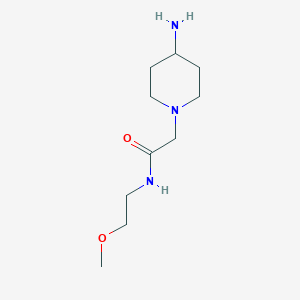
![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
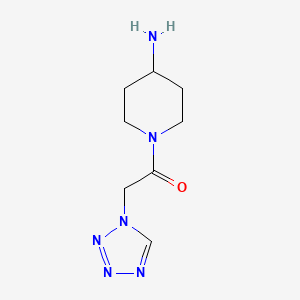
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
